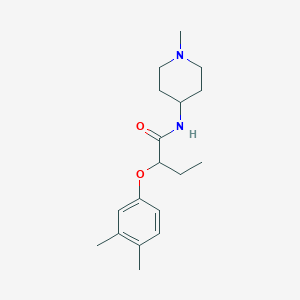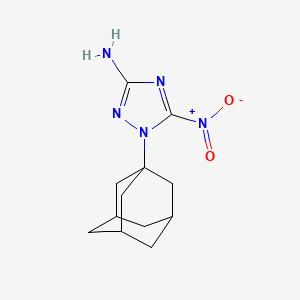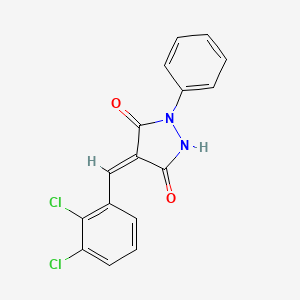
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medical research, drug development, and neuroscience. This compound is commonly known as DMXB-A, and it belongs to the class of compounds known as nicotinic acetylcholine receptor agonists.
作用机制
DMXB-A is a selective agonist of the alpha7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that plays a crucial role in various physiological processes, including synaptic transmission, learning, and memory. The activation of the alpha7 nicotinic acetylcholine receptor by DMXB-A leads to the influx of calcium ions into the cell, which triggers various intracellular signaling pathways that ultimately lead to the physiological effects of DMXB-A.
Biochemical and Physiological Effects:
DMXB-A has been shown to have various biochemical and physiological effects, including the enhancement of cognitive function and memory, the reduction of inflammation, and the promotion of neuroprotection. DMXB-A has also been shown to have potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
实验室实验的优点和局限性
One of the main advantages of DMXB-A for lab experiments is its selective agonist activity for the alpha7 nicotinic acetylcholine receptor, which allows for the specific targeting of this receptor in various physiological processes. However, one of the limitations of DMXB-A for lab experiments is its relatively low potency compared to other nicotinic acetylcholine receptor agonists, which may require higher concentrations of DMXB-A to achieve the desired physiological effects.
未来方向
There are several future directions for the research and development of DMXB-A, including the optimization of its pharmacological properties, the development of more potent analogs, and the exploration of its potential therapeutic effects in various neurological disorders. Additionally, the use of DMXB-A in combination with other drugs or therapies may also be explored to enhance its therapeutic effects.
合成方法
The synthesis of DMXB-A involves a series of chemical reactions starting from 3,4-dimethylphenol, which is reacted with 1-chloro-4-piperidinyl butanone to form the intermediate 2-(3,4-dimethylphenoxy)-N-(1-chloro-4-piperidinyl)butanamide. This intermediate is then reacted with methylamine to form the final product, 2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide.
科学研究应用
DMXB-A has shown potential in various fields of scientific research, including medical research, drug development, and neuroscience. In medical research, DMXB-A has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In drug development, DMXB-A has been studied as a potential lead compound for the development of new drugs that target nicotinic acetylcholine receptors. In neuroscience, DMXB-A has been studied for its effects on cognitive function and memory.
属性
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-5-17(22-16-7-6-13(2)14(3)12-16)18(21)19-15-8-10-20(4)11-9-15/h6-7,12,15,17H,5,8-11H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJPIDYVGQFHES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)C)OC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5068735.png)
![7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione](/img/structure/B5068754.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methylbenzamide](/img/structure/B5068760.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5068765.png)
![N-(4-isopropylphenyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5068767.png)
![ethyl 2-[(1-adamantylcarbonyl)amino]-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5068770.png)
![N-ethyl-2-methyl-5-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5068781.png)
![N-(tert-butyl)-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5068789.png)
![N-{1-[1-(cyclopropylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea](/img/structure/B5068793.png)



![phenyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5068812.png)
![2-amino-4-(3-chlorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5068819.png)
